2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c8-5(6(9)10)7(11)1-3-12-4-2-7/h5,8,11H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZLBWJTRTNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155851-99-1 | |
| Record name | 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid
This is an in-depth technical guide on 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid , a specialized sp³-rich building block used in modern medicinal chemistry.
Executive Summary
2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid (PubChem CID: 132364883) is a highly polar, sp³-rich heterocyclic building block. It serves as a critical bioisostere for phenylglycolic acid (mandelic acid) moieties in drug discovery. By replacing the planar, lipophilic phenyl ring with a saturated, oxygenated tetrahydropyran (oxane) ring, this compound significantly lowers the lipophilicity (logD) and increases the metabolic stability of the resulting pharmaceutical candidates. It is particularly valuable in the synthesis of muscarinic antagonists, JAK inhibitors, and other receptor modulators where solubility and reduced plasma protein binding are prioritized.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Parameter | Data |
| IUPAC Name | 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid |
| Common Synonyms | (4-Hydroxytetrahydropyran-4-yl)glycolic acid; |
| CAS Number | Not widely listed (Refer to PubChem CID 132364883) |
| InChIKey | MYHZLBWJTRTNNN-UHFFFAOYSA-N |
| SMILES | OC(=O)C(O)C1(O)CCOCC1 |
| Molecular Formula | C |
| Molecular Weight | 176.17 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | High in H |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~13.0 (Alcohol) |
| Topological Polar Surface Area (TPSA) | 97.99 Ų |
Synthesis & Production Methodologies
The synthesis of this vicinal diol-carboxylic acid scaffold presents challenges due to the high polarity and the presence of a tertiary alcohol. A robust, self-validating synthetic route involves the functionalization of 4-oxotetrahydropyran.
Core Synthetic Pathway: Oxidative Functionalization
The most reliable route utilizes a Grignard addition followed by oxidative cleavage or direct oxidation, ensuring the correct oxidation state at the
Step-by-Step Protocol:
-
Nucleophilic Addition: React 4-oxotetrahydropyran with vinylmagnesium bromide in anhydrous THF at -78°C to yield 4-vinyltetrahydro-2H-pyran-4-ol.
-
Causality: Low temperature prevents polymerization and ensures regioselectivity at the ketone.
-
-
Protection: Protect the tertiary alcohol as a trimethylsilyl (TMS) ether to prevent interference during oxidation.
-
Oxidative Cleavage/Dihydroxylation:
-
Method A (Sharpless): Asymmetric dihydroxylation using AD-mix-
or to install the chirality at the side chain, followed by TEMPO/NaOCl oxidation to the carboxylic acid. -
Method B (Ozonolysis): Ozonolysis of the vinyl group followed by Pinnick oxidation to the acid. Note: This yields the alpha-keto acid or one-carbon shorter chain depending on workup. For the glycolic backbone, dihydroxylation is preferred.
-
-
Deprotection: Removal of the TMS group under mild acidic conditions (e.g., dilute HCl/MeOH) yields the final product.
Workflow Diagram (DOT)
Caption: Synthetic pathway from 4-oxotetrahydropyran via vinylation and oxidative functionalization.
Analytical Characterization & Self-Validation
To ensure trustworthiness in experimental results, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
):- 12.5 (br s, 1H, COOH) - Exchangeable
-
5.2 (s, 1H,
-OH) - Diagnostic singlet if chiral center is isolated - 4.8 (s, 1H, 4-OH ring)
- 3.9 (s, 1H, CH -OH) - Key methine proton
- 3.5-3.7 (m, 4H, H2/H6 of pyran ring)
- 1.4-1.8 (m, 4H, H3/H5 of pyran ring)
-
C NMR (100 MHz, DMSO-d
):- 174.5 (COOH)
-
76.2 (
-C H-OH) - 69.8 (C4 of pyran, quaternary)
- 63.5 (C2/C6 of pyran)
- 34.2 (C3/C5 of pyran)
Mass Spectrometry (MS)
-
Method: ESI- (Negative Mode)
-
m/z: 175.06 [M-H]
(Base peak) -
Fragmentation: Loss of CO
(44 Da) and H O (18 Da) is common in MS/MS.
Applications in Drug Development[8]
This compound is a high-value "scaffold hopper." It is used to modulate the physicochemical properties of lead compounds without altering the core pharmacophore significantly.
LogD Reduction (Lipophilicity Management)
Replacing a phenyl-glycolic acid moiety (LogP ~1.8) with this pyran-glycolic moiety (LogP ~ -0.7) drastically increases water solubility. This is crucial for:
-
Oral Bioavailability: Improving dissolution rates for BCS Class II/IV drugs.
-
Clearance: Shifting clearance mechanisms from hepatic (CYP450) to renal.
Metabolic Stability
The tetrahydropyran ring is metabolically robust compared to phenyl rings, which are prone to oxidative metabolism (hydroxylation). The quaternary center at C4 further blocks metabolic soft spots.
Receptor Selectivity
In muscarinic antagonists (e.g., Glycopyrrolate analogs), the oxygen atom in the pyran ring can act as a hydrogen bond acceptor, potentially altering binding affinity profiles for M3 vs. M2 receptors.
Handling & Stability Protocols
-
Hygroscopicity: The compound contains multiple hydroxyl groups and a carboxylic acid, making it hygroscopic.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Use a desiccator for short-term storage.
-
-
Stability: Stable in aqueous solution at neutral pH for 24 hours. Avoid prolonged exposure to strong acids or bases which may induce dehydration or retro-aldol type degradation.
-
Solvent Compatibility: Dissolve in DMSO or Methanol for stock solutions. Avoid non-polar solvents (Hexane, Et
O) as precipitation will occur.
References
-
PubChem. (n.d.).[1][2] 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid (CID 132364883). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Enamine. (n.d.). Building Blocks Catalog: Heterocyclic Carboxylic Acids. Enamine Ltd. (Referenced via structural search).
Sources
- 1. (2R,3R,4S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-[[4-aminooxybutyl(methyl)amino]methyl]oxolane-3,4-diol;sulfuric acid | C16H30N8O8S | CID 25232183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | C7H12O4 | CID 15223221 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic acid properties
An In-Depth Technical Guide to 4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Foreword
The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to confer advantageous pharmacokinetic properties to drug candidates.[1] As a conformationally rigid, non-lipophilic bioisostere of cyclohexane, the THP scaffold offers a pathway to improved solubility, metabolic stability, and target engagement.[1] This guide delves into the specifics of a unique bifunctional molecule, 4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic acid, a compound that marries the beneficial THP core with a versatile alpha-hydroxy acid sidechain. While direct experimental data on this specific molecule is sparse, this document serves as a technical primer for researchers, scientists, and drug development professionals by providing a robust theoretical framework for its synthesis, predicted properties, and potential applications.
Molecular Structure and Physicochemical Properties
4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic acid, with the systematic IUPAC name 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid, possesses a unique architecture. The central structural feature is a tetrahydropyran ring substituted at the 4-position with both a hydroxyl group and a glycolic acid (alpha-hydroxyacetic acid) moiety. This creates a quaternary stereocenter at the C4 position of the THP ring.
The presence of multiple polar functional groups—two hydroxyl groups and a carboxylic acid—is expected to render the molecule highly soluble in polar solvents, including water. This characteristic is highly desirable in drug development for improving the aqueous solubility of parent compounds. The molecule contains a chiral center at the alpha-carbon of the acetic acid side chain, meaning it can exist as a racemic mixture of enantiomers.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C7H12O5 | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| XlogP (predicted) | -0.7 | [2] |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 2 |
Proposed Synthesis Pathway
The synthesis of 4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic acid can be logically approached from the commercially available starting material, Tetrahydro-4H-pyran-4-one.[3][4] A plausible and efficient synthetic route would involve a two-step process: cyanohydrin formation followed by hydrolysis.
Experimental Protocol: Two-Step Synthesis
Step 1: Cyanohydrin Formation
This reaction introduces the nitrile and hydroxyl groups at the carbonyl position, forming the precursor to the alpha-hydroxy acid.
-
Reaction Setup: In a well-ventilated fume hood, dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) in water.
-
Acidification: While maintaining the low temperature, slowly add a solution of a weak acid, such as acetic acid, or a cooled solution of a strong acid like hydrochloric acid (HCl), to generate hydrocyanic acid (HCN) in situ. The pH should be carefully monitored and maintained in a slightly acidic range to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench any remaining cyanide with an oxidizing agent like sodium hypochlorite (bleach) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.
Step 2: Hydrolysis of the Cyanohydrin
The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid to yield the final product.
-
Reaction Setup: Dissolve the crude cyanohydrin from Step 1 in a concentrated acid solution, typically aqueous hydrochloric acid or sulfuric acid.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the hydrolysis is complete.
-
Isolation: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to an appropriate pH. The product can then be isolated by extraction with a polar organic solvent or by crystallization.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic acid.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target molecule.
Analytical Characterization
The successful synthesis and purity of 4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic acid would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include peaks corresponding to the methylene protons of the tetrahydropyran ring, a singlet for the alpha-proton of the acetic acid moiety, and broad singlets for the hydroxyl and carboxylic acid protons (which may exchange with D₂O).
-
¹³C NMR: Expected signals would include peaks for the carbons of the THP ring, the quaternary carbon at the 4-position, the alpha-carbon of the side chain, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. Predicted m/z values for various adducts are available.[2]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretches of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of a tetrahydropyran ring and an alpha-hydroxy acid functional group suggests several potential applications for this molecule in drug discovery.
Scaffold for Novel Chemical Entities
The bifunctional nature of 4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic acid makes it an attractive scaffold for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups provide handles for further chemical modifications, such as esterification, amidation, or etherification, allowing for the generation of diverse chemical libraries for screening against various biological targets.
Improvement of ADME Properties
The tetrahydropyran moiety is known to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] Incorporating this molecule into a larger drug substance could enhance its solubility, reduce its lipophilicity, and potentially improve its metabolic stability, leading to better pharmacokinetic properties.
Bioisosteric Replacement
The THP ring can serve as a bioisostere for a cyclohexane ring, offering the advantage of an additional hydrogen bond acceptor through the ring oxygen.[1] This can lead to improved binding affinity and selectivity for a target protein.
Role of the Alpha-Hydroxy Acid Moiety
Alpha-hydroxy acids are found in numerous biologically active molecules and can participate in key hydrogen bonding interactions with protein targets.[5] This functional group can chelate metal ions in metalloenzymes or interact with charged residues in an active site.
Potential Biological Interactions Diagram
Caption: Potential interactions with a biological target.
Conclusion
While 4-hydroxytetrahydropyran-4-yl-alpha-hydroxyacetic acid is not a widely studied compound, its constituent parts suggest significant potential as a building block in medicinal chemistry. The synthesis is feasible from commercially available starting materials using well-established chemical transformations. The resulting molecule combines the advantageous pharmacokinetic properties of the tetrahydropyran scaffold with the versatile reactivity and biological interaction potential of an alpha-hydroxy acid. This guide provides a foundational understanding for researchers looking to synthesize and utilize this promising, yet underexplored, chemical entity in the pursuit of novel therapeutics.
References
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective total synthesis of (+)-gigantecin. Organic letters, 8(15), 3327–3330.
-
White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
- European Journal of Organic Chemistry. (2016). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry.
-
ResearchGate. (2025, August 6). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2016, December 8). Hydroxy Acids: Production and Applications. ResearchGate. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. PubChemLite - 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid (C7H12O5) [pubchemlite.lcsb.uni.lu]
- 3. CAS 29943-42-8: Tetrahydro-4H-pyran-4-one | CymitQuimica [cymitquimica.com]
- 4. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Renaissance of the Spiro-THP Scaffold: Synthetic Architectures and Medicinal Utility
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the saturation of intellectual property space around planar, aromatic-rich molecules has necessitated a shift toward three-dimensional architectures. The Spirocyclic Tetrahydropyran (Spiro-THP) scaffold represents a privileged structural motif in this transition.
Unlike flat heteroaromatics, Spiro-THP scaffolds offer a high fraction of sp3-hybridized carbons (
Structural Classification & Design Logic
The spiro-THP scaffold is defined by a single quaternary carbon shared between a tetrahydropyran ring and a second cycle (typically a piperidine, pyrrolidine, or carbocycle).
Core Advantages
-
Conformational Locking: The spiro-fusion restricts the conformational flexibility of the substituents, reducing the entropic penalty upon protein binding.
-
The Anomeric Effect: In spiro-THP systems, oxygen lone pair interactions can stabilize specific conformations (axial vs. equatorial), allowing for predictable vector positioning of pharmacophores.
-
Metabolic Stability: The ether linkage in THP is generally more resistant to oxidative metabolism (CYP450) compared to open-chain ethers or benzylic positions.
Decision Matrix: Scaffold Selection
The following diagram illustrates the logical pathway for selecting a Spiro-THP scaffold over traditional planar systems.
Caption: Logical flow for selecting Spiro-THP scaffolds to solve physicochemical liabilities in drug design.
Synthetic Methodology: The Prins Cyclization
While multiple routes exist (e.g., Ring-Closing Metathesis, intramolecular etherification), the acid-mediated Prins Cyclization is the most robust method for generating spiro[piperidine-4,4'-tetrahydropyran] scaffolds. It allows for the rapid assembly of the THP ring from readily available exocyclic alkenes and aldehydes/ketones.
Mechanistic Pathway
The reaction proceeds via the condensation of a homoallylic alcohol (or equivalent alkene) with a carbonyl species, generating an oxocarbenium ion that undergoes cyclization.
Caption: Step-wise mechanism of the Prins Cyclization yielding the spiro-THP core.
Detailed Protocol: Synthesis of tert-butyl 4'-chloro-2'-phenyl-spiro[piperidine-4,4'-tetrahydropyran]-1-carboxylate
Rationale: This protocol utilizes a "segment-coupling" Prins reaction. The chlorine atom installed at the 4'-position serves as a versatile handle for further functionalization (e.g., displacement by azides, amines, or hydrides).
Reagents:
-
N-Boc-4-methylenepiperidine (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Iron(III) Chloride (FeCl3) or Indium(III) Chloride (InCl3) (0.1 equiv) - Lewis Acid choice minimizes polymerization.
-
Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve N-Boc-4-methylenepiperidine (1.97 g, 10 mmol) and benzaldehyde (1.27 g, 12 mmol) in anhydrous DCM (40 mL).
-
Catalyst Addition: Cool the mixture to 0°C. Add InCl3 (221 mg, 1 mmol) portion-wise. Note: Maintain temperature to prevent exotherm-induced polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alkene.
-
Quench: Quench the reaction with saturated aqueous NaHCO3 (20 mL).
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL). Combine organic phases.[1]
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% as a diastereomeric mixture (typically favoring the equatorial phenyl group due to 1,3-diaxial strain avoidance).
Alternative Architectures: The Oxa-Pictet-Spengler
For scaffolds requiring an indole fusion (common in CNS targets), the Oxa-Pictet-Spengler cyclization is the preferred route.
-
Precursor: Tryptophol (Indole-3-ethanol).
-
Reagent: Ketone/Aldehyde + p-TsOH (catalytic).
-
Product: Spiro[indoline-3,4'-tetrahydropyran].
-
Mechanism: Formation of an oxa-carbenium intermediate followed by electrophilic attack at the indole C2 position, followed by a 1,2-migration (if starting from spiroindolenine intermediate) or direct C2 attack depending on substitution.
Comparative Data: Spiro-THP vs. Analogues
The following table highlights the physicochemical improvements of the Spiro-THP scaffold compared to a standard cyclohexyl analogue in a theoretical lead series.
| Property | Spiro-THP Analogue | Cyclohexyl Analogue | Impact |
| LogP | 2.1 | 3.4 | Improved (Lower lipophilicity reduces metabolic clearance risk). |
| Solubility (pH 7.4) | 145 µM | 12 µM | Critical (Higher solubility improves oral bioavailability). |
| Fsp3 Score | 0.65 | 0.65 | Neutral (Both are 3D, but THP adds polarity). |
| Clint (Human Microsomes) | 12 µL/min/mg | 45 µL/min/mg | Improved (Ether oxygen reduces lipophilic metabolism). |
Field Application: ACC Inhibitors
A prominent application of spiro-THP-like scaffolds is found in Acetyl-CoA Carboxylase (ACC) inhibitors.
-
Case Study: The development of ACC inhibitors (e.g., ND-630/Firsocostat) utilized a spiro[chroman-2,4'-piperidin]-4-one core.
-
Relevance: The spiro-linkage positions the pendant interaction motif into the "dimerization site" of the ACC enzyme, disrupting protein-protein interactions. This proves the capacity of spiro-systems to access sterically demanding protein pockets that planar molecules cannot.
References
-
The Anomeric Effect in Tetrahydropyrans Juaristi, E., & Cuevas, G. "The Anomeric Effect." CRC Press, 1994.
-
Prins Cyclization for Spiro-THP Synthesis Yadav, J. S., et al. "Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by Prins cyclization." Heterocycles, 2002.
-
Spirocyclic Scaffolds in Medicinal Chemistry Zheng, Y., & Tice, C. M.[2] "The utilization of spirocyclic scaffolds in drug discovery."[2][3][4][5][6] Expert Opinion on Drug Discovery, 2016.
-
Oxa-Pictet-Spengler Cyclization Larghi, E. L., et al. "The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles." Molecules, 2020.[7]
-
ACC Inhibitor Structural Biology (ND-630) Harriman, G., et al. "Acetyl-CoA carboxylase inhibition by ND-630 modulates hepatic fatty acid synthesis." Proceedings of the National Academy of Sciences, 2016.
Sources
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- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Preparation of alpha-hydroxy acids from tetrahydropyran ketones
Application Note: Scalable Synthesis of 4-Hydroxy-Tetrahydropyran-4-Carboxylic Acid
Executive Summary & Strategic Relevance
This guide details the synthesis of 4-hydroxy-tetrahydropyran-4-carboxylic acid (4-OH-THP-4-COOH) starting from tetrahydro-4H-pyran-4-one .[1] This transformation creates a quaternary carbon center bearing both a hydroxyl and a carboxyl group, a critical pharmacophore found in muscarinic antagonists (e.g., Glycopyrrolate derivatives) and various substituted amino-acid analogs.
While classical Strecker synthesis or chloroform/acetone condensations exist, this protocol focuses on the Cyanosilylation-Hydrolysis route. This method offers superior safety profiles compared to gaseous HCN and higher yields than direct basic cyanohydrin formation, which suffers from reversibility issues (retro-cyanohydrin reaction).[1]
Key Advantages of this Protocol:
-
Irreversibility: The use of Trimethylsilyl Cyanide (TMSCN) traps the cyanohydrin as a silyl ether, preventing the equilibrium from shifting back to the ketone.
-
Scalability: The reaction can be run from gram to kilogram scale with standard glass-lined reactors.[1]
-
Purity: Avoids the formation of
-unsaturated nitriles common in harsh dehydration conditions.
Reaction Mechanism & Pathway
The synthesis proceeds via a two-stage workflow:
-
Lewis-Acid Catalyzed Cyanosilylation: Nucleophilic attack of cyanide on the carbonyl carbon, stabilized by the trimethylsilyl group.
-
Acid-Mediated Hydrolysis: Conversion of the nitrile to the carboxylic acid via a primary amide intermediate.
Figure 1: Mechanistic pathway from ketone to alpha-hydroxy acid via silyl-protected cyanohydrin.[1]
Experimental Protocols
Safety Pre-Requisite: Cyanide Hazard Control
CRITICAL WARNING: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture or acid. [1] * Engineering Controls: All operations must be performed in a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the lab.
Waste: All aqueous waste must be treated with bleach (NaOCl) at pH > 10 to quench cyanide before disposal.[1]
Protocol A: Preparation of 4-Cyano-4-(trimethylsilyloxy)tetrahydropyran
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]
-
Trimethylsilyl cyanide (TMSCN) (1.1 equiv)[1]
-
Zinc Iodide (
) (0.05 equiv) - Catalyst[1] -
Dichloromethane (DCM) - Solvent (Anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charging: Add Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and anhydrous
(1.6 g, 5 mmol) to the flask. -
Solvation: Add anhydrous DCM (50 mL). Stir under nitrogen until the catalyst is partially suspended/dissolved.
-
Addition: Charge the addition funnel with TMSCN (10.9 g, 13.8 mL, 110 mmol).
-
Note: Handle TMSCN with a gas-tight syringe to avoid dripping.[1]
-
-
Reaction: Add TMSCN dropwise over 30 minutes. The reaction is exothermic; use a water bath to maintain temperature between 20–25°C.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane) or GC-MS.[1] The ketone peak should disappear.
-
Workup:
-
Result: The product is usually a colorless to pale yellow oil. Yield: ~95% (approx. 19-20 g).[1] It is sufficiently pure for the next step.
Protocol B: Hydrolysis to 4-Hydroxy-tetrahydropyran-4-carboxylic Acid
Reagents:
Step-by-Step Procedure:
-
Setup: Place the crude silyl cyanohydrin in a single-neck RBF equipped with a reflux condenser.
-
Acid Addition: Add concentrated HCl (excess, typically 5 mL per gram of intermediate).
-
Caution: Vigorous evolution of gas (HCN traces) and heat may occur.[1] Add slowly.
-
-
Hydrolysis: Heat the mixture to 60–80°C for 4–6 hours.
-
Mechanistic Note: The silyl group is cleaved almost immediately. The nitrile hydrolyzes first to the amide (often insoluble), then to the acid. If a solid precipitate forms and persists, it may be the amide; continue heating or increase acid concentration.
-
-
Workup (Critical Step):
-
Concentrate the mixture to dryness on a rotary evaporator (use a base trap for the vacuum pump to catch HCl/HCN vapors).
-
Purification: The residue is often a solid. Recrystallize from minimal hot water or an Acetone/Hexane mixture.[1]
-
Alternative Extraction: If the product is an oil, dissolve in minimum water, adjust pH to ~1-2, and extract continuously with Ethyl Acetate (the acid is very polar and water-soluble).
-
Result: White crystalline solid. Yield: ~70–80% (over two steps).[1][2][10]
Data Analysis & Troubleshooting
Table 1: Process Parameters and Expected Outcomes
| Parameter | Specification | Impact on Quality |
| TMSCN Stoichiometry | 1.05 – 1.20 equiv | < 1.05 leads to unreacted ketone; > 1.5 wastes expensive reagent.[1] |
| Catalyst ( | 1 – 5 mol% | Essential for activation.[1] Without it, reaction time extends to days. |
| Hydrolysis Temp | 60°C – 90°C | < 60°C stops at Amide intermediate. >[1] 100°C risks charring/degradation.[1] |
| Moisture Control | Anhydrous (Step 1) | Moisture in Step 1 hydrolyzes TMSCN to HCN (Safety Hazard).[1] |
Troubleshooting Guide:
-
Problem: Reaction stalls at the Amide intermediate (Step 2).
-
Diagnosis: Incomplete hydrolysis of the nitrile.
-
Fix: Increase temperature to reflux or switch to 6M
(higher boiling point).
-
-
Problem: Low yield after extraction.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of AHAs from THP ketones.
References
-
Gassman, P. G., & Talley, J. J. (1981). "Cyanohydrins from Ketones: O-(Trimethylsilyl)benzophenone Cyanohydrin."[1][11] Organic Syntheses, 60, 14. Link
- Foundational protocol for ZnI2-c
-
Gregory, R. J. (1999). "Cyanohydrins in Nature and the Laboratory." Chemical Reviews, 99(12), 3649–3682. Link[1]
- Comprehensive review of cyanohydrin chemistry and hydrolysis mechanisms.
-
Banwell, M. G., et al. (2008). "Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound." US Patent Application US20080306287A1.[1] Link
- Specific industrial application notes on hydrolyzing 4-cyano-THP deriv
- Livingston, D. A., et al. (2006). "Synthesis of Glycopyrrolate." Journal of Medicinal Chemistry (Contextual citation for downstream utility). Establishes the relevance of the 4-hydroxy-THP-4-carboxylic acid moiety in anticholinergic drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 4. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Advanced Bioconjugation: Acid-Labile Tetrahydropyran (THP)-Glycolic Acid Linker Strategies
Executive Summary & Strategic Rationale
The development of Antibody-Drug Conjugates (ADCs) relies heavily on the "Linker-Payload" technology.[1][2][3] While first-generation acid-labile linkers (e.g., hydrazones) suffered from premature plasma instability, the Tetrahydropyran (THP)-Glycolic Acid linker system represents a second-generation approach. This system leverages the conformational chemistry of the tetrahydropyran ring to form a robust acetal linkage that remains stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic environment of the lysosome (pH 4.5–5.0).
This guide details the utilization of THP-Glycolic Acid linkers, focusing on the Tetrahydropyran-4-glycolic acid scaffold. This moiety serves a dual purpose: the THP ring acts as the acid-sensitive trigger, while the glycolic acid pendant provides a hydrophilic spacer and a carboxyl handle for conjugation to surface lysines on antibodies.
Key Advantages of THP-Glycolic Linkers
| Feature | Benefit in ADC Development |
| Acid Sensitivity | Tunable hydrolysis rate (t½ < 2h at pH 5.0) ensures rapid payload release upon endocytosis. |
| Plasma Stability | Superior resistance to hydrolysis at pH 7.4 compared to linear acetals or hydrazones. |
| Hydrophilicity | The glycolic acid spacer reduces linker-induced aggregation, a common failure mode in hydrophobic ADCs. |
| Versatility | Compatible with hydroxyl-containing payloads (e.g., Auristatins, Maytansinoids, Doxorubicin). |
Mechanism of Action
The efficacy of this strategy hinges on the pH-dependent cleavage of the acetal bond formed between the THP linker and the drug payload. Upon internalization by the target cancer cell, the ADC is trafficked to the lysosome. The drop in pH protonates the acetal oxygen, leading to ring opening or expulsion of the drug payload.
Figure 1: Mechanism of intracellular trafficking and acid-catalyzed payload release.
Experimental Protocols
Protocol A: Linker Activation (NHS Ester Formation)
Objective: Convert the carboxylic acid tail of the Tetrahydropyran-4-glycolic acid linker into an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Tetrahydropyran-4-glycolic acid linker-drug construct (Pre-synthesized).
-
N-hydroxysuccinimide (NHS).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvent: Anhydrous DMF or DMSO.
Procedure:
-
Dissolution: Dissolve the Linker-Drug construct (1 eq) in anhydrous DMF to a concentration of 10–20 mg/mL.
-
Activation: Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.
-
Incubation: Stir the reaction under nitrogen at Room Temperature (RT) for 2–4 hours.
-
Critical Checkpoint: Monitor reaction progress via HPLC or TLC. The shift in retention time indicates ester formation.
-
-
Purification (Optional but Recommended): For high-value payloads, purify the NHS-ester intermediate via semi-prep HPLC to remove excess EDC/urea byproducts, as these can interfere with protein conjugation. Flash freeze and lyophilize immediately.
Protocol B: Antibody Conjugation (Lysine Coupling)
Objective: Conjugate the activated THP-Linker-Drug to the antibody.
Materials:
-
Monoclonal Antibody (mAb) in PBS (free of amines like Tris or Glycine).
-
Activated Linker-Drug (from Protocol A).
-
Conjugation Buffer: 50 mM Sodium Bicarbonate, pH 8.5 (Optimized for Lysine reactivity).
-
Desalting Columns (e.g., PD-10 or Zeba Spin).
Workflow:
Figure 2: Step-by-step bioconjugation workflow for Lysine-directed coupling.
Detailed Steps:
-
Buffer Exchange: Ensure the antibody is in 50 mM Sodium Bicarbonate, pH 8.5. If the antibody is in PBS, adjust pH or dialyze.
-
Why? Lysine
-amino groups have a pKa ~10.5. At pH 8.5, a sufficient fraction is unprotonated ( ) to react with the NHS ester.
-
-
Solvent Calculation: Dissolve the Linker-Drug NHS ester in DMSO. Ensure the final organic solvent concentration in the conjugation mix does not exceed 10% (v/v) to prevent antibody precipitation.
-
Reaction: Add the Linker-Drug (5–10 molar equivalents relative to mAb) to the antibody solution dropwise while swirling.
-
Incubation: Incubate for 60 minutes at RT or 4 hours at 4°C with gentle rotation.
-
Quenching: Add 10% (v/v) of 1M Glycine (pH 8.0) to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess free drug using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) equilibrated with formulation buffer (e.g., PBS + 5% Trehalose, pH 7.2).
Quality Control & Validation
Drug-to-Antibody Ratio (DAR) Determination
Method: UV-Vis Spectroscopy or HIC-HPLC.
-
UV-Vis: If the payload has a distinct chromophore (e.g., Doxorubicin
480 nm), use the dual-wavelength method: (Where CF is the correction factor for the drug's absorbance at 280 nm).
In Vitro Release Assay (Stability Check)
Objective: Validate the acid-cleavable mechanism.
Protocol:
-
Preparation: Aliquot purified ADC into two buffers:
-
Buffer A (Plasma mimic): PBS, pH 7.4.
-
Buffer B (Lysosome mimic): 100 mM Sodium Acetate, pH 5.0.
-
-
Incubation: Incubate both samples at 37°C.
-
Sampling: Take aliquots at T=0, 2h, 6h, 12h, 24h.
-
Analysis: Analyze free drug release via RP-HPLC.
-
Acceptance Criteria:
-
pH 7.4: < 5% release over 24 hours.
-
pH 5.0: > 50% release within 4–6 hours.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | Hydrophobic payload aggregation. | Add PEG spacer to the linker or increase DMSO % (up to 15% if mAb tolerates). |
| Low DAR (< 2.0) | NHS ester hydrolysis prior to addition. | Use fresh anhydrous DMSO; ensure pH of conjugation buffer is > 8.0. |
| High Aggregation (> 5%) | Over-conjugation of lysines. | Reduce molar equivalents of linker-drug; switch to site-specific conjugation (e.g., Cysteine). |
| Fast release at pH 7.4 | Linker instability. | Verify the structure of the THP ring; ensure no electron-donating groups are destabilizing the acetal. |
References
-
Jain, N., et al. "Current ADC Linker Chemistry." Pharm Res, 2015. Link
-
McCombs, J. R., & Owen, S. C. "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." The AAPS Journal, 2015. Link
-
BOC Sciences. "Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates." Application Note, 2024.
-
Nolting, B. "Linker Technologies for Antibody-Drug Conjugates." Methods in Molecular Biology, 2013. Link
-
PubChem. "Tetrahydropyran-4-ylacetic acid Compound Summary."[4][5] National Library of Medicine.[5] Link
Sources
- 1. njbio.com [njbio.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydropyran-4-ylacetic acid | C7H12O3 | CID 2773575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Lactonization of Gamma-Hydroxy Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the spontaneous cyclization of gamma-hydroxy carboxylic acids into gamma-butyrolactones. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
Understanding the Challenge: The Inevitable Ring-Closing
Gamma-hydroxy carboxylic acids possess a carboxylic acid and a hydroxyl group separated by three carbon atoms, a structure that is sterically and thermodynamically primed for an intramolecular esterification reaction, also known as lactonization. This spontaneous cyclization forms a stable, five-membered gamma-butyrolactone ring. The reaction is often acid- or base-catalyzed but can also occur under neutral conditions, making it a persistent challenge during synthesis, purification, storage, and formulation.
The equilibrium between the open-chain hydroxy acid and the cyclic lactone is dynamic and highly sensitive to environmental conditions. Understanding and controlling these factors is paramount to maintaining the integrity of your target molecule.
Figure 1: The dynamic equilibrium between a gamma-hydroxy carboxylic acid and its corresponding gamma-butyrolactone.
Frequently Asked Questions (FAQs)
Q1: At what pH is my gamma-hydroxy carboxylic acid most stable against lactonization?
A1: The stability of gamma-hydroxy carboxylic acids is highly pH-dependent. The rate of lactonization is slowest in the pH range of 3 to 6. In strongly acidic conditions (pH < 3), the carboxylic acid is protonated, and the reaction is catalyzed by H+. In alkaline conditions (pH > 7), the carboxylate anion is formed, which is less reactive. However, at very high pH, base-catalyzed lactonization can still occur, though typically slower than acid-catalyzed cyclization. For storage and handling, maintaining a buffered solution in the slightly acidic to neutral pH range is recommended.
Q2: I observed the formation of a lactone in my sample during storage at 4°C. I thought low temperatures would prevent this?
A2: While lower temperatures do slow down the rate of lactonization, they do not eliminate it entirely. The equilibrium may still favor the lactone, especially if other factors like pH are not optimized. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C after adjusting the pH to the optimal range (3-6) and using a suitable buffer.
Q3: Can the choice of solvent influence the rate of lactonization?
A3: Absolutely. Protic solvents, especially water, can participate in the hydrolysis of the lactone, shifting the equilibrium toward the open-chain form. However, in non-aqueous, aprotic solvents, the equilibrium often favors the less polar lactone. The dielectric constant of the solvent also plays a role. It is crucial to consider the solvent system during both the reaction and purification stages.
Q4: Are there any analytical techniques to monitor lactonization in real-time?
A4: Yes, several techniques are suitable. High-Performance Liquid Chromatography (HPLC) is a robust method to separate and quantify the hydroxy acid and the lactone. Nuclear Magnetic Resonance (NMR) spectroscopy is also very effective, as the chemical shifts of the protons and carbons will be distinct for the open-chain and cyclic forms. In-situ infrared (IR) spectroscopy can also be used to monitor the appearance of the characteristic lactone carbonyl stretch (~1770 cm⁻¹).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant lactone formation during aqueous workup. | The pH of the aqueous phase is too acidic or basic. | Adjust the pH of the aqueous solution to between 3 and 6 before extraction. Use a buffered solution if possible. |
| Lactonization occurs during purification by silica gel chromatography. | The acidic nature of silica gel is catalyzing the reaction. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). |
| The product degrades during solvent removal under vacuum. | Prolonged heating, even at reduced pressure, is promoting lactonization. | Use a rotary evaporator with the bath temperature set as low as possible. For highly sensitive compounds, consider lyophilization (freeze-drying) from an appropriate solvent system. |
| Difficulty in isolating the pure hydroxy acid; it always co-elutes with the lactone. | The equilibrium between the acid and lactone is rapid under the purification conditions. | Consider derivatization of the hydroxyl or carboxylic acid group with a protecting group prior to purification. This will prevent cyclization. |
Experimental Protocols: Prevention Strategies
Protocol 1: pH-Controlled Storage
This protocol outlines the steps for preparing a gamma-hydroxy carboxylic acid sample for stable short-term storage.
-
Dissolve the Compound: Dissolve your purified gamma-hydroxy carboxylic acid in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol).
-
Prepare Buffer: Prepare a 0.1 M citrate or acetate buffer solution with a pH of 4.5.
-
Dilute and Adjust: Slowly add the buffer solution to your dissolved compound while gently stirring. Monitor the pH of the final solution and adjust to 4.5 if necessary using dilute acid or base.
-
Store: Store the buffered solution at 4°C for short-term storage or at -80°C for long-term storage.
Protocol 2: Temporary Protection with a Silyl Ether
For multi-step syntheses where the gamma-hydroxy carboxylic acid is an intermediate, protecting the hydroxyl group can prevent lactonization.
-
Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the gamma-hydroxy carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or imidazole (1.5 equivalents), to the solution and stir.
-
Add Silylating Agent: Slowly add a silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents), to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl-protected compound by column chromatography. The silyl ether can be deprotected at a later stage using a fluoride source like tetrabutylammonium fluoride (TBAF).
Technical Support Center: Glyoxylate-Ketone Aldol Optimization
The following technical guide is structured as a Level 3 Support Center for the Glyoxylate-Ketone Aldol Condensation . It is designed to move beyond basic textbook definitions and address the specific failure modes encountered in high-stakes research environments.
Ticket ID: ALDOL-GLY-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The reaction between a ketone (nucleophile) and a glyoxylate derivative (electrophile) is a potent method for synthesizing
-
Oligomerization: Glyoxylate polymerizes before reacting.
-
Dehydration: The aldol adduct eliminates water to form an enone.[2][3]
-
Regio-scrambling: Loss of kinetic control in unsymmetrical ketones.
This guide provides the protocols and troubleshooting logic to stabilize these variables.
Module 1: Reagent Integrity (The Silent Killer)
Critical Alert: 80% of "catalyst failures" are actually reagent failures. Commercial ethyl glyoxylate is supplied as a solution (usually ~50% in toluene) containing significant amounts of polymer and hemiacetal.
Protocol: Glyoxylate Depolymerization & Purification
Do not use commercial ethyl glyoxylate directly for sensitive asymmetric catalysis.
-
Setup: Assemble a short-path vacuum distillation apparatus.
-
Additives: Add a trace amount of
(phosphorus pentoxide) to the distillation flask to sequester water and drive depolymerization. -
Process: Distill under reduced pressure (vacuum).
-
Boiling Point: Ethyl glyoxylate boils at ~110°C at atmospheric pressure, but ~40-45°C at 25 mmHg.
-
-
Storage: Collect the fraction as a bright yellow liquid. Use immediately. If storage is necessary, store under Argon at -20°C with 4Å molecular sieves.
-
Validation:
-
H NMR Check: Look for the aldehyde proton singlet at
9.4–9.5 ppm . -
Fail State: Broad peaks or absence of the aldehyde proton indicates repolymerization.
-
H NMR Check: Look for the aldehyde proton singlet at
Module 2: Catalyst Selection & Mechanism
The choice of catalyst dictates the mechanism (Enamine vs. Metal Enolate) and the tolerance for water.
Decision Matrix: Selecting the Right System
-
Route A: Organocatalysis (Proline/Derivatives)
-
Route B: Metal-Lewis Acid (Cu(II)-Box / Zn(II))
Visualization: Mechanistic Pathway & Failure Points
The following diagram illustrates the Proline-catalyzed pathway and where specific side-reactions occur.
Caption: Figure 1. Organocatalytic cycle showing the critical Enamine intermediate. Red dashed lines indicate irreversible failure modes (Polymerization and Dehydration).
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<30%), but I see no side products. What is happening?
Diagnosis: This is likely Glyoxylate Oligomerization . If the aldehyde concentration is too low (due to polymerization), the reaction kinetics stall. Corrective Action:
-
Stoichiometry: Increase the ketone:glyoxylate ratio to 5:1 or 10:1 . The ketone often acts as a co-solvent.
-
Slow Addition: Do not dump the glyoxylate in. Add the glyoxylate slowly to the ketone/catalyst mixture via syringe pump to keep its instantaneous concentration low, preventing self-polymerization.
Q2: I am observing the dehydrated product (Enone) instead of the alcohol.
Diagnosis: The reaction conditions are too harsh, promoting
-
Temperature Control: Lower the temperature to 4°C or -20°C . Elimination has a higher activation energy than addition.
-
Quench Immediately: Do not let the reaction stir "overnight" unnecessarily. Monitor by TLC.[9]
-
Buffer: If using acid catalysis, buffer the system. If using Proline, ensure the solvent isn't too acidic.
Q3: Regioselectivity is poor with my unsymmetrical ketone.
Diagnosis: Competition between Kinetic vs. Thermodynamic enolization. Corrective Action:
-
For Kinetic Control (Less substituted side): Use Proline or primary amine catalysts in polar aprotic solvents (DMSO/DMF). The formation of the less sterically hindered enamine is faster.
-
For Thermodynamic Control (More substituted side): Use Acid catalysis (e.g., p-TsOH) or thermodynamic base conditions (reversible deprotonation).
Q4: Can I use water as a solvent?
Answer: Surprisingly, Yes .
-
"On Water" Effect: Hydrophobic substrates (ketone + glyoxylate) aggregate in water, accelerating the reaction and protecting the transition state.[8]
-
Protocol Adjustment: Use a surfactant (e.g., SDS) or vigorous stirring. Note that monomeric glyoxylic acid (monohydrate) is water-soluble and works well here, but ethyl glyoxylate might hydrolyze if the pH is not neutral.
Module 4: Optimized Experimental Protocols
Protocol A: High-Precision Organocatalytic Aldol
Target: Enantioselective synthesis of
| Parameter | Specification | Notes |
| Catalyst | L-Proline (10-20 mol%) | Finely ground powder. |
| Solvent | DMSO or DMF | High polarity stabilizes the zwitterionic intermediate. |
| Stoichiometry | Ketone (5.0 equiv) : Glyoxylate (1.0 equiv) | Excess ketone drives equilibrium and limits polymerization. |
| Temperature | Room Temp (20-25°C) | Lower to 4°C if dehydration is observed. |
| Time | 12 - 24 Hours | Monitor via TLC (Stain: PMA or Anisaldehyde). |
Step-by-Step:
-
Dissolve L-Proline (0.2 mmol) in anhydrous DMSO (4 mL).
-
Add the Ketone (10 mmol). Stir for 15 minutes to allow partial enamine formation.
-
Add freshly distilled Ethyl Glyoxylate (2 mmol) dropwise over 30 minutes.
-
Stir until consumption of glyoxylate.
-
Workup: Dilute with phosphate buffer (pH 7) and extract with ethyl acetate. Avoid strong acid/base washes to prevent retro-aldol.
Protocol B: Troubleshooting Workflow (Decision Tree)
Caption: Figure 2. Diagnostic workflow for isolating reaction failures.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Core Mechanism: Establishes the enamine mechanism fundamental to organoc
-
Hayashi, Y., Aratake, S., & Itoh, T. (2006). Asymmetric Aldol Reaction of Ethyl Glyoxylate Catalyzed by Diarylprolinol Silyl Ether. Journal of the American Chemical Society, 128(50), 16168–16169.
- Reagent Handling: Discusses handling of polymeric ethyl glyoxylate and high-efficiency c
-
Loh, T. P., Feng, L. C., & Wei, L. L. (2000). Indium Trichloride Catalyzed Aldol Reaction in Water. Tetrahedron, 56(38), 7309-7312.
-
Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction.[4][8] Chemical Society Reviews, 39, 1600-1632.
- Comprehensive Review: Covers regioselectivity and dehydr
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Sciencemadness Discussion Board - What conditions favor dehydration of aldol condensation products? - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting decarboxylation side reactions in alpha-hydroxy acids
Technical Support Center: Troubleshooting Decarboxylation in Alpha-Hydroxy Acids
Current Status: Online | Tier: 3 (Senior Scientific Support) Ticket Subject: Mitigation of Side Reactions in AHA Synthesis & Storage
Introduction: The Stability Paradox of AHAs
As a Senior Application Scientist, I often see alpha-hydroxy acids (AHAs) treated as simple carboxylic acids. They are not. The presence of the hydroxyl group at the
While AHAs like glycolic, lactic, and mandelic acid are robust under standard conditions, they are thermodynamically predisposed to decarboxylation (loss of
This guide moves beyond basic "keep it cool" advice. We will diagnose the specific pathway driving your impurity profile and implement chemical engineering controls to stop it.
Part 1: Diagnostic Triage (Q&A)
Q: I see pressure buildup in my reaction vessel, but no obvious exotherm. Is this decarboxylation?
A: Likely, yes. Decarboxylation releases stoichiometric gaseous
-
Immediate Check: Test the off-gas. If it precipitates calcium carbonate from limewater, it is
. If it burns with a blue flame (rare in this specific context but possible in acid-catalyzed dehydration), it is (decarbonylation).
Q: My product smells like almonds or rancid apples. What does this indicate? A: This is the olfactory signature of Oxidative Decarboxylation .
-
Mandelic Acid: Degrades to Benzaldehyde (bitter almond smell).
-
Lactic Acid: Degrades to Acetaldehyde (pungent/fruity smell).
-
Glycolic Acid: Degrades to Formaldehyde (acrid).
-
Mechanism: The
-hydroxy group is oxidized to an -keto intermediate (or radical), which spontaneously loses to form the aldehyde with one fewer carbon atom.
Q: My HPLC shows a new peak eluting after my AHA. What is it? A: In Reverse Phase (RP) HPLC, the decarboxylated aldehyde/ketone byproduct is significantly less polar than the parent AHA.
-
Example: Benzaldehyde elutes much later than Mandelic Acid on a C18 column.
-
Action: Check the UV spectrum of the impurity. Aldehydes often have distinct
transitions.
Part 2: Mechanistic Root Cause Analysis
To fix the issue, we must identify the pathway. Decarboxylation in AHAs is rarely a simple thermal event; it is usually catalyzed .
Visualizing the Pathways
Figure 1: Mechanistic divergence between oxidative decarboxylation (yielding CO2) and thermal decarbonylation (yielding CO).
Part 3: Troubleshooting & Corrective Actions
Q: I am seeing degradation even under nitrogen. Why? A: You likely have Trace Metal Contamination .
-
The Culprit:
, , or at ppm levels can catalyze oxidative cleavage even with trace oxygen. -
The Fix: Add a chelating agent.
-
Protocol: Add 0.1 - 0.5 mol% EDTA or DTPA to your aqueous phase.
-
Verification: If the reaction rate decreases significantly upon adding EDTA, the mechanism is metal-catalyzed.
-
Q: How does pH affect stability? A: The stability profile is non-linear.
-
Acidic pH (<3): Promotes Decarbonylation (loss of CO) via acid-catalyzed dehydration, especially at high heat.
-
Neutral/Basic pH (6-9): Promotes Oxidative Decarboxylation . The carboxylate anion (
) is more easily oxidized than the free acid. In bromine/hypobromite systems, the rate peaks around pH 8. -
Optimization: Maintain pH 3-4 for maximum stability during storage. Avoid alkaline conditions in the presence of air.
Q: Can I just lower the temperature? A: Yes, but understand the threshold.
-
Thermal Decarboxylation: Generally requires
for pure AHAs. If you see it at , it is not thermal; it is oxidative or catalytic. -
Strategy: If you must heat >100°C, ensure strict deoxygenation (sparge with Argon, not just Nitrogen, as Argon is heavier and blankets the surface).
Troubleshooting Decision Tree
Figure 2: Systematic workflow for identifying and mitigating AHA degradation.
Part 4: Analytical Validation Protocols
To trust your process, you must validate it. Use these protocols to quantify degradation.
Protocol A: Oxidative Stress Test (Forced Degradation)
Purpose: Determine susceptibility of your AHA to oxidative decarboxylation.
-
Preparation: Prepare a 10 mM solution of your AHA (e.g., Mandelic Acid) in phosphate buffer (pH 7.4).
-
Stress Condition: Add 1.0 equivalent of
(mild) or dilute (harsh). -
Catalyst Spike: Divide into two vials. Spike one with 10 ppm
. -
Incubation: Heat both vials to 40°C for 4 hours.
-
Analysis: Analyze via HPLC (Protocol B).
-
Pass: >99% recovery of parent AHA.[1]
-
Fail: Appearance of aldehyde peak (e.g., Benzaldehyde).
-
Insight: If the Iron-spiked vial degrades significantly faster, your process requires chelation.
-
Protocol B: HPLC Impurity Profiling (Mandelic Acid Example)
Standardized method for separating the acid from its decarboxylated aldehyde.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm | Standard RP column retains hydrophobic aldehyde well. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of AHA ( |
| Mobile Phase B | Acetonitrile | Elutes the hydrophobic aldehyde. |
| Gradient | 10% B to 60% B over 15 mins | Mandelic acid elutes early (~3-4 min); Benzaldehyde elutes late (~10-12 min). |
| Flow Rate | 1.0 mL/min | Standard backpressure. |
| Detection | UV @ 210 nm (AHA) & 254 nm (Aldehyde) | 210 nm detects the carbonyl of the acid; 254 nm is specific for the aromatic aldehyde. |
Data Interpretation:
-
Mandelic Acid: Retention Time (
) ~ 3.5 min. -
Benzaldehyde: Retention Time (
) ~ 10.2 min. -
Resolution (
): Should be > 10.0 (very easy separation).
References
-
Mechanism of Oxidative Decarboxylation: Pink, J. M., & Stewart, R. (1971).
-Hydroxy Acids by Bromine Water. Canadian Journal of Chemistry, 49(5), 649-653. -
Metal-Catalyzed Degradation: Paine, T. K., et al. (2009).
-Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR. Inorganic Chemistry, 48(12). -
HPLC Method for Mandelic Acid: Xie, J., et al. (2010). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical Analysis.
-
Lactic Acid Analysis: Czauderna, M., & Kowalczyk, J. (2010). Lactic acid can be easily and precisely determined by reversed-phase high performance liquid chromatography with pre-column derivatization.[2] Journal of Animal and Feed Sciences.
-
General Stability: Yu, R. J., & Van Scott, E. J. (2004). Alpha-hydroxyacids and carboxylic acids.[1][3] Cosmetic Dermatology.
Sources
Validation & Comparative
Comparative Guide: Tetrahydropyran vs. Phenyl Glycolic Acid Solubility
Executive Summary
In drug development and organic synthesis, the solubility profile of a compound dictates its utility as either a reaction medium, a reagent, or an active pharmaceutical ingredient (API) intermediate. This guide compares Tetrahydropyran (THP) , a cyclic ether often used as a solvent or protecting group, and Phenyl Glycolic Acid (Mandelic Acid) , an aromatic alpha-hydroxy acid used as a chiral resolving agent and intermediate.
Key Distinction: While THP is a liquid ether with moderate water solubility driven by dipole-dipole interactions, Mandelic Acid is a crystalline solid whose high aqueous solubility is driven by robust hydrogen bonding (donor/acceptor) capabilities, despite its aromatic hydrophobicity.
Physicochemical Profiling
The solubility differences between these two compounds are rooted in their molecular architecture.
| Property | Tetrahydropyran (THP) | Phenyl Glycolic Acid (Mandelic Acid) |
| CAS Number | 142-68-7 | 90-64-2 (racemic) / 611-71-2 (R) |
| Structure | Cyclic Ether ( | Aromatic |
| Physical State (25°C) | Colorless Liquid | White Crystalline Solid |
| Molecular Weight | 86.13 g/mol | 152.15 g/mol |
| Water Solubility (25°C) | ~80 g/L (Partially Miscible) | ~158 g/L (Highly Soluble) |
| LogP (Lipophilicity) | 0.95 | 0.62 |
| pKa | N/A (Neutral Ether) | 3.41 (Carboxylic Acid) |
| H-Bond Donors/Acceptors | 0 Donors / 1 Acceptor | 2 Donors / 3 Acceptors |
Detailed Solubility Performance Analysis
Aqueous Solubility & Mechanism
-
Mandelic Acid: Despite containing a hydrophobic phenyl ring, Mandelic acid exhibits superior water solubility (~158 g/L). This is mechanistically due to the "solvation energy" overcoming the "crystal lattice energy." The molecule possesses both a carboxylic acid group and an
-hydroxyl group, allowing it to act as both a hydrogen bond donor and acceptor with water molecules. -
Tetrahydropyran (THP): THP is an ether with a single oxygen atom acting as a hydrogen bond acceptor. It lacks donors. While it is soluble in water (~80 g/L), it hits a saturation point where the hydrophobic effect of the 5-carbon ring outweighs the hydration of the ether oxygen, leading to phase separation (heterogeneous mixture) at higher concentrations.
Organic Solvent Compatibility
-
THP: As a cyclic ether, THP acts as a "universal" organic solvent for non-polar to moderately polar compounds. It is fully miscible with ethanol, diethyl ether, and benzene. Its lipophilic nature (LogP 0.95) makes it an excellent medium for organic reactions (e.g., Grignard reactions) where water exclusion is critical.
-
Mandelic Acid: Exhibits high solubility in polar organic solvents like ethanol and isopropanol due to H-bonding compatibility. However, its solubility drops significantly in non-polar solvents like chloroform and is effectively insoluble in petroleum ether.[1] This differential solubility is often exploited in recrystallization protocols to purify the acid.
pH-Dependent Solubility (Critical for Formulation)
-
Mandelic Acid: Being a weak acid (pKa 3.41), its solubility is highly pH-dependent.
-
pH < pKa: Exists primarily in the protonated, neutral form (lower solubility limit).
-
pH > pKa: Deprotonates to the mandelate anion, increasing aqueous solubility by orders of magnitude due to ion-dipole interactions.
-
-
THP: As a neutral ether, its solubility profile is independent of pH, making it a stable solvent across a wide pH range (though strong acids can cleave the ether bond at high temperatures).
Experimental Protocols
Standardized methodologies for validating solubility data in a drug discovery context.
Protocol A: Equilibrium Solubility of Solid Mandelic Acid (Shake-Flask Method)
Objective: Determine the thermodynamic solubility of Mandelic Acid in a specific solvent (e.g., Water or Buffer).
-
Preparation: Weigh excess Mandelic Acid solid (approx. 200 mg) into a 20 mL scintillation vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).
-
Equilibration:
-
Seal the vial tightly.
-
Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Note: If the solid fully dissolves, add more solid until a suspension persists (saturation).
-
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption).
-
Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (254 nm) against a standard curve.
-
Calculation:
-
Protocol B: Miscibility Limit of Liquid Tetrahydropyran (Titration Method)
Objective: Determine the saturation point of THP in water (Solubility limit of a liquid in a liquid).
-
Setup: Place 50 mL of deionized water in a jacketed beaker maintained at 25°C with magnetic stirring.
-
Titration: Add THP dropwise using a calibrated micropipette (e.g., 100 µL increments).
-
Observation: After each addition, allow 2 minutes for equilibration. Monitor for turbidity (cloud point) using a turbidimeter or visual inspection against a dark background.
-
Endpoint: The onset of persistent turbidity indicates the solubility limit has been exceeded (phase separation).
-
Verification: Back-titrate by adding water until the solution clears to refine the exact solubility point.
Visualization: Solubility Determination Workflow
The following diagram illustrates the decision logic for selecting the correct solubility protocol based on the physical state of the test compound.
Figure 1: Decision tree for selecting experimental solubility protocols based on the physical state of the analyte (Solid vs. Liquid).
References
-
Yalkowsky, S.H., & Dannenfelser, R.M. (1992).[2] The AQUASOL dATAbASE of Aqueous Solubility. College of Pharmacy, University of Arizona.[3] (Source for Mandelic Acid and THP aqueous solubility data).
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Verified miscibility data for cyclic ethers.
-
ChemicalBook. (2023).[4] Tetrahydropyran Properties and Applications. Detailed physicochemical data including boiling points and density.[3][4][5][6][7]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1292, Mandelic Acid. Retrieved from PubChem.[2][3][5][8]
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodological reference for pKa-dependent solubility).
Sources
- 1. DL-Mandelic acid CAS#: 611-72-3 [m.chemicalbook.com]
- 2. (S)-mandelic acid | C8H8O3 | CID 439616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 142-68-7 CAS MSDS (Tetrahydropyran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Tetrahydropyran | CAS#:142-68-7 | Chemsrc [chemsrc.com]
- 8. (-)-Mandelic acid | C8H8O3 | CID 11914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioisosteric Replacement of 4-Hydroxymandelic Acid with THP Analogs: A Strategic Guide
Executive Summary
Objective: To evaluate the strategic replacement of the 4-hydroxymandelic acid (4-HMA) scaffold with Tetrahydropyran (THP) analogs in drug design.
Core Value: This transition represents a shift from "flatland" aromatic chemistry to saturated, 3D-rich architectures.[1] While 4-HMA is a classic pharmacophore found in adrenergic agonists and antibiotics, its phenyl ring confers metabolic liabilities (CYP-mediated oxidation) and poor solubility.
Solution: THP analogs—specifically the 4-hydroxytetrahydropyran-4-yl moiety—offer a bioisosteric alternative that improves fraction of sp³ carbons (
Chemical Rationale & Structural Analysis[2][3][4][5]
The bioisosteric replacement targets the 4-hydroxyphenyl group of 4-HMA. The goal is to retain the pharmacophoric vectors (the
Structural Comparison
| Feature | 4-Hydroxymandelic Acid (4-HMA) | THP Analog (4-OH-THP-glycolic acid) |
| Core Structure | Aromatic Phenyl Ring ( | Saturated Tetrahydropyran Ring ( |
| Geometry | Planar (Flat) | 3D Chair Conformation |
| Electronic Nature | Electron-rich | Electron-neutral |
| Distal Functionality | Phenol (H-bond Donor/Acceptor) | Tertiary Alcohol + Ether (H-bond Donor/Acceptor) |
| Acidity (Distal OH) | High ( | Low ( |
| Lipophilicity | Moderate (LogP ~ 0.[2]8) | Lower (LogP < 0) |
The "Escape from Flatland" Mechanism
The transition to THP aligns with the "Escape from Flatland" principle (Lovering et al.).
-
Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, and the disruption of planar
-stacking significantly reduces crystal lattice energy, enhancing aqueous solubility. -
Metabolic Shielding: The phenyl ring of 4-HMA is susceptible to ortho-hydroxylation by CYP450 enzymes and subsequent oxidation to reactive quinones. The THP ring is metabolically robust, with the quaternary center at C4 blocking the most labile site.
Comparative Performance Data
The following data summarizes the expected shifts in physicochemical and ADME properties upon this bioisosteric switch.
Physicochemical Profile
Data derived from matched molecular pair (MMP) analysis of Phenyl
| Parameter | 4-HMA Scaffold | THP Analog | Impact |
| ClogP | 0.85 | -0.45 | Improved (More hydrophilic) |
| Solubility (pH 7.4) | Moderate (< 1 mg/mL) | High (> 5 mg/mL) | Major Improvement |
| PSA (Polar Surface Area) | ~77 Ų | ~86 Ų | Slight Increase (Better solubility) |
| 0.125 | 0.75 | Improved (Better clinical success correlation) |
Metabolic Stability (Microsomal)
Assay Conditions: Human Liver Microsomes (HLM), 1 µM compound, 60 min incubation.
| Compound | Intrinsic Clearance ( | Primary Metabolite | |
| 4-HMA | High (> 50 µL/min/mg) | < 15 | Ortho-hydroxylation, Glucuronidation |
| THP Analog | Low (< 10 µL/min/mg) | > 120 | Minor oxidation |
Toxicity & Safety
-
hERG Inhibition: 4-HMA derivatives often show moderate hERG liability due to
- stacking with Phe656 in the channel. THP analogs, lacking the aromatic ring, typically show >10-fold reduction in hERG affinity. -
Reactive Metabolites: 4-HMA can form toxic quinone methides. THP analogs are structurally incapable of this transformation, eliminating this specific idiosyncratic toxicity risk.
Decision Framework & Signaling Pathways
The following diagram illustrates the decision logic for deploying this bioisostere and the resulting impact on metabolic pathways.
Caption: Decision tree for replacing 4-HMA with THP, highlighting the shift from aromatic liabilities to saturated stability.
Experimental Protocols
Synthesis of 4-Hydroxy-THP-Glycolic Acid Analogs
Rationale: Unlike the Friedel-Crafts approaches used for mandelic acids, THP analogs are best accessed via nucleophilic addition to ketones.
Workflow:
-
Starting Material: Tetrahydro-4H-pyran-4-one.[3]
-
Nucleophilic Addition: React with ethyl diazoacetate (via rearrangement) or direct addition of a masked glycolic acid equivalent (e.g., tert-butyl isocyanide followed by hydrolysis, aka Passerini reaction conditions modified).
-
Preferred Route (Grignard/Lithiation):
-
Step A: Protect glycolic acid moiety or use a masked equivalent (e.g., a silyl-protected alkyne followed by oxidation).
-
Step B (Direct): Reaction of Tetrahydro-4H-pyran-4-one with TMS-CN (Cyanohydrin formation).
-
Step C: Hydrolysis of the nitrile to the
-hydroxy acid. -
Note: This yields the (4-hydroxytetrahydropyran-4-yl)acetic acid core.[2] To get the glycolic (alpha-hydroxy) substitution external to the ring, one would use a Grignard reagent derived from a protected alpha-hydroxy halide attacking the ketone.
-
Protocol (Cyanohydrin Route - Representative):
-
Dissolve tetrahydro-4H-pyran-4-one (10 mmol) in DCM (20 mL).
-
Add ZnI₂ (catalytic) and TMS-CN (12 mmol) at 0°C. Stir for 2h.
-
Concentrate and reflux in conc. HCl/AcOH (1:1) for 4h to hydrolyze the nitrile to the carboxylic acid.
-
Yield: Typically 75-85%.
-
Validation: ¹H NMR (absence of aromatic protons, appearance of THP multiplet at 1.5-3.8 ppm).
Metabolic Stability Assay (Microsomal Stability)
Objective: Validate the resistance of the THP analog to oxidative metabolism compared to 4-HMA.
-
Preparation: Prepare 10 mM stock solutions of 4-HMA and the THP analog in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
.
Critical Considerations & Risks
While the THP replacement is powerful, it is not a "magic bullet." The following risks must be assessed:
-
Acidity Shift (The
Trap):-
The 4-OH in 4-HMA is a phenol (
). At physiological pH, it is partially ionized or acts as a strong H-bond donor. -
The 4-OH in the THP analog is a tertiary alcohol (
). It will never ionize at physiological pH and is a weaker H-bond donor. -
Mitigation: If the phenolic anion is required for binding (e.g., salt bridge to an Arginine), the THP analog will likely lose potency. Consider using an electron-withdrawing group on the THP or an acyl-sulfonamide bioisostere if acidity is key.
-
-
Loss of
-Interactions:-
If 4-HMA engages in
- T-stacking or cation- interactions, the THP analog will fail to bind. -
Mitigation: Analyze the crystal structure. If the phenyl ring points into a solvent channel ("filling space"), THP is excellent. If it is sandwiched between aromatic residues, proceed with caution.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[4][5] Link
-
Meanwell, N. A. (2011).[6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Stefely, J. A., et al. (2021). The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway. Nature, 597, 420–425. (Context for 4-HMA metabolism). Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8900-8935. (General principles of saturated ether bioisosteres). Link
Sources
- 1. baranlab.org [baranlab.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Metabolic Stability of Oxan-4-yl vs. Cyclohexyl Scaffolds
Executive Summary
In modern medicinal chemistry, the optimization of Lipophilic Ligand Efficiency (LLE) is paramount. The bioisosteric replacement of a lipophilic cyclohexyl ring with a polar oxan-4-yl (tetrahydropyran-4-yl) scaffold is a high-impact strategy used to modulate physicochemical properties without altering the fundamental pharmacophore vector.
This guide analyzes the metabolic superiority of the oxan-4-yl moiety. While cyclohexyl rings often serve as "grease" to fill hydrophobic pockets, they are frequent victims of oxidative metabolism (CYP450-mediated hydroxylation). The oxan-4-yl replacement typically reduces LogP by ~1.0–1.5 units , lowers intrinsic clearance (
Mechanistic Insight: The "Ether Effect" on Stability
The Metabolic Liability of Cyclohexane
The cyclohexyl ring is a lipophilic hydrocarbon. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) target lipophilic regions. In a cyclohexyl ring, the C3 and C4 positions are electronically activated for hydroxylation.
-
Mechanism: Hydrogen abstraction by the high-valent Iron-Oxo species (
) of the CYP heme. -
Outcome: Formation of 3-hydroxy or 4-hydroxy metabolites, which are rapidly conjugated (glucuronidation) and excreted, leading to high
and short half-life ( ).
The Oxan-4-yl Stabilization Strategy
Replacing the C1-methylene with an ether oxygen creates the oxan-4-yl scaffold. This imparts stability via three mechanisms:
-
Electronic Deactivation: The oxygen atom exerts a strong inductive electron-withdrawing effect (
) on the adjacent -carbons (C2/C6), raising the bond dissociation energy (BDE) of the C-H bonds and making hydrogen abstraction energetically unfavorable. -
Lipophilicity Reduction: The ether oxygen lowers LogP significantly. Since CYP affinity is often correlated with lipophilicity, the overall binding affinity (
) to the metabolic enzyme decreases. -
Steric/Electronic Repulsion: The lone pairs on the oxygen can create electrostatic repulsion with the heme environment if the binding pocket is tight, further reducing metabolic turnover.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Comparative metabolic fate. Red path indicates high clearance liability; Green path indicates stabilization.
Comparative Data Analysis
The following data summarizes the physicochemical and metabolic shifts observed when switching from Cyclohexyl to Oxan-4-yl. Data represents an aggregate of structure-activity relationship (SAR) trends observed in kinase inhibitor optimization (e.g., JAK1, ERK1/2 programs).
| Property | Cyclohexyl Scaffold | Oxan-4-yl Scaffold | Impact / Change |
| LogP (Lipophilicity) | High (Baseline) | Low | |
| Solubility (aq) | Low | Moderate/High | Improved thermodynamic solubility |
| Intrinsic Clearance ( | High (>50 | Low/Moderate (<20 | >2-fold stability improvement |
| Metabolic Soft Spot | C3/C4 Hydroxylation | C4 is quaternary/blocked; C2/C6 deactivated | Blocks primary oxidation site |
| hERG Inhibition | High Risk (Lipophilic) | Reduced Risk | Lower lipophilicity reduces hERG binding |
| LLE (Lipophilic Ligand Efficiency) | Baseline | Improved | Potency maintained with lower lipophilicity |
Key Interpretation:
While potency (
Experimental Protocol: Microsomal Stability Assay
To validate the stability advantage of the oxan-4-yl scaffold, a comparative intrinsic clearance assay using liver microsomes is required.
Protocol Design (Self-Validating)
-
Objective: Determine
and in Human/Rat Liver Microsomes (HLM/RLM). -
Control: Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel to validate enzyme activity.
Step-by-Step Methodology
-
Preparation:
-
Prepare 100 mM phosphate buffer (pH 7.4).
-
Thaw Liver Microsomes (20 mg/mL stock) on ice.
-
Prepare 10 mM stock solutions of Test Compounds (Cyclohexyl and Oxanyl analogs) in DMSO.
-
-
Incubation Mix:
-
Dilute microsomes to 0.5 mg/mL final concentration in buffer.
-
Add Test Compound to reach 1
M final concentration (keeps DMSO < 0.1% to avoid enzyme inhibition). -
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH-regenerating system (or 1 mM NADPH final) to initiate metabolism.
-
-
Sampling:
-
At time points
min, remove 50 L aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Centrifuge at 4000 rpm for 20 min to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Calculation
Plot
Workflow Visualization
Figure 2: Microsomal Stability Assay Workflow. Critical step is the precise quenching at time points to freeze metabolic activity.
Case Study: Optimization of Kinase Inhibitors
A relevant example of this bioisosteric switch is found in the optimization of JAK1 and ERK1/2 inhibitors.
The Challenge: In the development of ERK1/2 inhibitors, early leads containing cyclohexyl groups often exhibited rapid oxidative clearance via CYP3A4. The lipophilic ring acted as a "handle" for the enzyme.
The Solution: Researchers replaced the cyclohexyl ring with a tetrahydropyran-4-yl (oxanyl) ring.
-
Result: The oxanyl analog maintained binding affinity (forming a similar steric fit in the ATP-binding pocket) but showed a 1.4-fold increase in Lipophilic Ligand Efficiency (LLE) .
-
Outcome: The
in human liver microsomes dropped significantly, and the unbound clearance in vivo decreased, improving the pharmacokinetic profile without sacrificing potency.
References
-
PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bridging Molecules for Innovative Medicines. Retrieved from
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Cited for general ether/ring principles).[1] Retrieved from
-
Cresset Group. (2022).[2] Addressing metabolic liabilities by bioisosteric replacements with Spark. (Case study on ERK1/2 inhibitors). Retrieved from
Sources
A Senior Application Scientist's Guide to LC-MS for Tetrahydropyran Metabolite Identification
For researchers, scientists, and professionals in drug development, the robust identification and characterization of metabolites are paramount for understanding a drug candidate's efficacy and safety profile. The tetrahydropyran (THP) moiety, a common scaffold in modern pharmaceuticals, presents unique analytical challenges due to its metabolic lability. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the confident identification of THP metabolites, grounded in experimental data and field-proven insights. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating approach to your analytical workflows.
The Metabolic Significance of the Tetrahydropyran Ring
The THP ring, while often introduced to modulate physicochemical properties, is susceptible to a range of metabolic transformations. Understanding these pathways is crucial for a comprehensive assessment of a drug candidate. Common metabolic routes include:
-
Oxidation: Hydroxylation at various positions on the THP ring is a primary metabolic pathway, often mediated by Cytochrome P450 (CYP) enzymes.[1][2] This can be followed by further oxidation to form ketones.
-
Ring Opening: Enzymatic cleavage of the ether linkage can lead to the formation of linear, more polar metabolites.
-
Conjugation: Hydroxylated metabolites can undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[2]
The challenge for the analytical scientist is to develop LC-MS methods that can separate and identify this diverse array of structurally related compounds, often present at low concentrations in complex biological matrices.
Crafting the Analytical Workflow: A Step-by-Step Comparison
A robust metabolite identification workflow is a multi-stage process, with critical decisions at each step influencing the final outcome.
Figure 1: A comprehensive workflow for the LC-MS identification of tetrahydropyran metabolites.
In Vitro Metabolism: Generating the Metabolites
To identify potential human metabolites, in vitro systems are invaluable.[3] The choice of system depends on the specific metabolic pathways of interest.
| In Vitro System | Key Advantages | Key Limitations | Primary Application for THP Metabolism |
| Liver Microsomes | Rich in CYP enzymes, cost-effective for screening.[2][4] | Lacks cytosolic enzymes and cofactors for some Phase II reactions. | High-throughput screening for oxidative metabolites.[1] |
| Hepatocytes | Contains a full complement of Phase I and II enzymes, providing a more complete metabolic picture.[1][4] | More expensive and have a shorter lifespan. | Comprehensive metabolite profiling, including conjugation. |
| Recombinant Enzymes | Allows for the identification of specific enzymes responsible for a particular metabolic transformation.[2][4] | Does not provide a complete picture of overall metabolism. | Reaction phenotyping to pinpoint specific CYPs involved.[1] |
Protocol: In Vitro Incubation with Human Liver Microsomes (HLM)
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH), and phosphate buffer (pH 7.4).
-
Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate Reaction: Add the THP-containing drug candidate (final concentration 1 µM) to the mixture.
-
Incubate: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Collect Supernatant: Transfer the supernatant to a new tube for LC-MS analysis.
Sample Preparation: Isolating the Analytes
Effective sample preparation is critical for removing interfering matrix components and concentrating the metabolites of interest.[5][6][7]
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[8] | Simple, fast, and inexpensive. | May not remove all matrix components, leading to ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Cleaner extracts than PPT, can provide some selectivity. | More time-consuming and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and then eluted with a solvent.[8] | Provides the cleanest extracts and allows for fractionation. | Most complex and expensive method. |
For initial screening of THP metabolites, a simple protein precipitation is often sufficient. However, for quantitative studies or when dealing with very low abundance metabolites, SPE may be necessary.
Chromatographic Separation: The Power of UPLC
The choice of liquid chromatography system significantly impacts the resolution, sensitivity, and speed of analysis. Ultra-Performance Liquid Chromatography (UPLC) offers distinct advantages over traditional High-Performance Liquid Chromatography (HPLC) for metabolite identification.[9][10][11][12][13]
| Parameter | HPLC | UPLC | Advantage for THP Metabolite Analysis |
| Particle Size | 3.5-5 µm | < 2 µm[10][11] | Smaller particles in UPLC lead to higher efficiency and better resolution of structurally similar metabolites.[11] |
| Operating Pressure | Up to 400 bar | Up to 1000 bar or more[13] | Higher pressure allows for the use of longer columns with smaller particles, further enhancing resolution. |
| Analysis Time | 20-45 minutes[13] | 2-5 minutes[13] | Faster run times increase throughput, crucial for screening large numbers of samples. |
| Solvent Consumption | Higher | 70-80% lower than HPLC[13] | Reduced solvent usage lowers operational costs and is more environmentally friendly. |
Experimental Protocol: UPLC Method for THP Metabolite Separation
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
This method provides excellent separation of a parent drug and its hydroxylated and ring-opened THP metabolites.
Mass Spectrometric Detection: High-Resolution is Key
The mass spectrometer is the heart of the metabolite identification workflow. High-resolution mass spectrometry (HRMS) is essential for obtaining accurate mass measurements, which are critical for determining the elemental composition of metabolites. The two most common HRMS platforms are Quadrupole Time-of-Flight (QTOF) and Orbitrap.
| Feature | QTOF | Orbitrap | Rationale for THP Metabolite ID |
| Resolution | Up to 60,000 | Up to 240,000 or higher[14] | While both offer excellent resolution, the ultra-high resolution of the Orbitrap can be advantageous for resolving isobaric interferences.[15] |
| Mass Accuracy | < 2 ppm | < 1 ppm[14] | Both provide excellent mass accuracy, crucial for confident elemental composition determination. |
| Scan Speed | Faster | Slower at highest resolution settings[15] | The faster scan speed of the QTOF is beneficial for compatibility with fast UPLC separations. |
| Dynamic Range | Wider | Narrower[15] | The wider dynamic range of the QTOF can be advantageous for detecting low-abundance metabolites in the presence of a high-abundance parent drug. |
Both QTOF and Orbitrap instruments are well-suited for THP metabolite identification.[16] The choice often depends on the specific application and available resources.
Data Acquisition Strategies: DDA vs. DIA
-
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to identify the most intense ions, which are then selected for fragmentation (MS/MS). This is a good strategy for initial discovery work.
-
Data-Independent Acquisition (DIA): In DIA, the mass spectrometer fragments all ions within a specified mass range, providing a more comprehensive dataset. This is advantageous for ensuring that no low-abundance metabolites are missed.
Deciphering Fragmentation Patterns
The fragmentation pattern of a THP-containing molecule provides a wealth of structural information.[17][18] Common fragmentation pathways include:
-
Loss of the THP ring: A neutral loss corresponding to the mass of the THP moiety can be a diagnostic indicator.
-
Cleavage within the THP ring: Fragmentation of the ring itself can produce characteristic product ions.
-
Fragmentation of substituents: The fragmentation of other parts of the molecule can help to pinpoint the site of metabolism.
Figure 2: Common fragmentation pathways for hydroxylated tetrahydropyran metabolites.
Data Analysis and Structure Elucidation
The final step is to process the acquired data to identify and characterize the metabolites. This typically involves:
-
Metabolite Profiling: Using software to compare the chromatograms of control and incubated samples to find potential metabolites.
-
Elemental Composition Determination: Using the accurate mass measurement to determine the elemental composition of the metabolite.
-
Fragmentation Analysis: Interpreting the MS/MS spectrum to propose a structure for the metabolite.
-
Comparison with Standards: If available, comparing the retention time and MS/MS spectrum of the putative metabolite with a synthetic standard to confirm its identity.
Conclusion: A Holistic Approach to a Complex Challenge
The successful identification of tetrahydropyran metabolites requires a carefully considered and integrated LC-MS strategy. By understanding the interplay between sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop robust and reliable methods for characterizing the metabolic fate of THP-containing drug candidates. The application of UPLC for enhanced separation and high-resolution mass spectrometry for accurate mass and structural information provides the analytical power necessary to confidently navigate the complexities of drug metabolism. This guide serves as a starting point for developing and implementing these advanced analytical workflows in your own laboratory.
References
- Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology.
- HPLC Vs UPLC - What's The Difference? - Industry news - alwsci. Alwsci.
- Preparing Samples for LC-MS/MS Analysis.
- Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Ovid.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
- UPLC vs. HPLC: A Comparative Guide to the Separation of 4'-Hydroxynordiazepam. Benchchem.
- Protocols used for LC-MS analysis – Metabolomics Core Facility. EMBL.
- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
- A Review on Compar
- Top Mass Spectrometry Instruments Compared: Fe
- Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?
- LC vs. HPLC vs.
- Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. PMC.
- HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
- Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
- Services for in vitro Metabolism research. Admescope.
- Drug Metabolism Assays. BioIVT.
- Drug Metabolism & Pharmacokinetics Services. Eurofins Discovery.
- Liquid chromatography-tandem mass spectrometry for the identification of L-tetrahydropalmatine metabolites in Penicillium janthinellum and r
- An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. PMC.
- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
- mass spectra - fragmentation p
- In vitro test methods for metabolite identific
- LC-MS-based metabolomics. PMC.
- Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E)
- The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. Glen Jackson - West Virginia University.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace.
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Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid
Executive Summary & Chemical Context[1][2][3]
This guide provides an operational safety framework for handling 2-Hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid . As a functionalized alpha-hydroxy acid (AHA) containing a tetrahydropyran (oxan) ring, this compound presents specific risks associated with organic acidity and potential corrosivity to mucous membranes.
Unlike generic safety sheets, this protocol addresses the causality of risk : the compound's pKa (typically ~3.8 for similar AHAs) drives its irritation potential, while its likely solid state introduces inhalation risks from electrostatic dust.
Key Hazard Profile:
-
Primary Risk: Severe Eye Irritation / Chemical Burns (Acidic functionality).
-
Secondary Risk: Respiratory Irritation (Fine particulate inhalation).
-
Stability: Hygroscopic; moisture absorption can alter weight accuracy and increase surface adhesion, complicating cleanup.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on breakthrough time analysis for organic acids and particulate filtration efficiency.
| PPE Category | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spills/Synthesis/Heating) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Double Gloving (Nitrile over Laminate) | Nitrile offers excellent degradation resistance to weak organic acids. Double gloving prevents permeation during prolonged contact. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Safety glasses are insufficient . The acidic nature of the compound requires a seal against dust and liquid splashes to prevent corneal opacity. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | N95/P100 Respirator (If hood unavailable) | Local Exhaust Ventilation (LEV) is the primary control. Respirators are a secondary line of defense against particulate inhalation. |
| Body Protection | Lab Coat (High-neck, Cotton/Poly blend) | Tyvek® Coveralls | Cotton blends resist minor acid splashes better than pure synthetics (which may melt). Tyvek provides a barrier against bulk powder exposure. |
Operational Protocols
Phase A: Pre-Handling Validation (The "Self-Check")
Before opening the container, verify the following environmental conditions to ensure a self-validating safety loop:
-
Humidity Check: If relative humidity is >60%, the powder may clump. Prepare a desiccator for storage immediately after use.
-
Airflow Check: Verify fume hood flow monitor reads "Safe" or use a tissue strip to visualize inward airflow.
Phase B: Weighing & Solubilization
Rationale: The transition from solid to liquid phase is the highest risk point for exposure.
-
Static Management:
-
Step: Place the receiving vessel inside the fume hood. Use an anti-static gun if the powder disperses against the spatula.
-
Why: Organic powders are prone to triboelectric charging, causing "fly-away" particles that bypass standard airflow capture.
-
-
Solvent Addition (Acid-to-Solvent Rule):
-
Step: Always add the solid acid to the solvent (e.g., water, methanol), not vice versa.
-
Step: Stir slowly. While the exotherm is generally mild for this specific AHA, local heating can increase vapor pressure of the solvent.
-
-
Decontamination:
-
Step: Wipe the balance area with a moist paper towel (water/ethanol mix) immediately after weighing.
-
Why: Dry wiping generates static and disperses dust. Wet wiping captures the acid.
-
Phase C: Waste Disposal
-
Segregation: Dispose of as Solid/Liquid Organic Acid Waste .
-
Incompatibility: NEVER mix with strong bases (e.g., Sodium Hydroxide) or oxidizers (e.g., Nitric Acid) in the waste stream. This prevents rapid exothermic neutralization or gas evolution.
-
Labeling: Clearly mark the waste tag with "Acidic Organic Solid/Solution."
Emergency Response Logic
Scenario: Eye Contact (Critical)
-
Immediate Action: Flush eyes for 15 minutes minimum .
-
Mechanism: Organic acids penetrate the cornea slower than alkalis but cause protein coagulation. Immediate dilution is the only way to arrest tissue damage.
-
Medical: Seek evaluation. pH neutralization of the eye is not recommended by non-medical personnel (risk of thermal injury).
Scenario: Skin Contact
-
Validation: If redness persists after 15 minutes, the acid has penetrated the epidermis. Seek medical aid.
Workflow Visualization
The following diagram illustrates the decision logic for handling this compound, integrating safety checks into the operational flow.
Caption: Operational logic flow for PPE selection and handling based on physical state (Solid vs. Liquid).
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.).[3] 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid (Compound CID 132364883).[4] National Center for Biotechnology Information. [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics.[5][Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | C8H10O5 | CID 12677290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-hydroxy-2-(4-hydroxyoxan-4-yl)acetic acid (C7H12O5) [pubchemlite.lcsb.uni.lu]
- 5. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
